![molecular formula C8H17N B6322080 3,4-Diethylpyrrolidine; 98% CAS No. 733763-01-4](/img/structure/B6322080.png)
3,4-Diethylpyrrolidine; 98%
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Overview
Description
3,4-Diethylpyrrolidine is a chemical compound with the molecular formula C8H17N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3,4-Diethylpyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis
The molecular structure of 3,4-Diethylpyrrolidine consists of a pyrrolidine ring with ethyl groups attached to the 3 and 4 positions . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3,4-Diethylpyrrolidine, are often used in the synthesis of bioactive molecules. They can be used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones
3,4-Diethylpyrrolidine can be used in the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane . This reaction involves a simple and convenient experimental procedure, and the applicability of the rearrangement reaction is determined .
Drug Discovery
The pyrrolidine ring, which includes 3,4-Diethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Spiro-Pyrrolidines
3,4-Diethylpyrrolidine can be used in the synthesis of a family of spiro-pyrrolidines . These compounds have been applied to the catalytic asymmetric Michael addition of nitromethane to 3,3-disubstituted enals for the construction of all-carbon quaternary centers .
Biological Activity
The pyrrolidine ring, including 3,4-Diethylpyrrolidine, is known to influence biological activity . The structure-activity relationship (SAR) of the studied compounds is also described, investigating the influence of steric factors on biological activity .
Anticancer and Antibacterial Agents
Compounds with the pyrrolidine ring, such as 3,4-Diethylpyrrolidine, have been used in the development of anticancer and antibacterial agents .
Central Nervous System Diseases
Pyrrolidine-based compounds, including 3,4-Diethylpyrrolidine, have been used in the treatment of central nervous system diseases .
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Diethylpyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been found to interact with a variety of biological targets, contributing to their wide range of pharmacological activities . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 3,4-Diethylpyrrolidine would depend on its specific targets.
Biochemical Pathways
Pyrrolidine derivatives have been found to affect various biochemical pathways
properties
IUPAC Name |
3,4-diethylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7-5-9-6-8(7)4-2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALSSHTYKJPVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethylpyrrolidine |
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